molecular formula C24H19Cl2N3OS B2481114 N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207009-87-7

N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2481114
CAS RN: 1207009-87-7
M. Wt: 468.4
InChI Key: BDQJZXNEYKNZMS-UHFFFAOYSA-N
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Description

The synthesis and study of chlorophenyl and tolyl-substituted acetamides, including imidazol derivatives, are of significant interest due to their potential for varied biological activities and applications in chemical synthesis. These compounds often exhibit unique chemical and physical properties due to their structural features.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds or acids, leading to the desired acetamide derivatives through processes such as condensation, cyclization, and substitution reactions (Ramalingam et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography, revealing arrangements such as near "V" shaped molecules, and specific orientations between aromatic rings and heterocyclic structures. These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include nucleophilic substitution, electrophilic addition, and cyclization, leading to a variety of derivatives with potential biological activity. The presence of chlorophenyl and tolyl groups influences the reactivity and chemical behavior of these molecules (Saravanan et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are closely related to the compound's molecular structure. For instance, the orientation of chlorophenyl rings and the presence of imidazol groups can affect these properties by influencing intermolecular interactions (Yu et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity (pKa values), reactivity towards various reagents, and stability, are determined by the functional groups present in the compound. For example, the imidazol and acetamide groups can confer specific reactivity patterns and stability characteristics under different conditions (Duran & Canbaz, 2013).

Scientific Research Applications

Molecular Structure and Synthesis

  • Studies on compounds like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have explored their molecular structures, showcasing V-shaped molecules with significant intermolecular interactions. These interactions generate three-dimensional arrays, indicating a potential for developing complex molecular architectures (Boechat et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Research into bioactive benzothiazolinone acetamide analogs has revealed their potential for use as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency (LHE) and free energy of electron injection. These compounds also exhibit non-linear optical (NLO) activity and have been studied for their ligand-protein interactions with Cyclooxygenase 1 (COX1), suggesting a multifaceted application in both renewable energy and biomedical research (Mary et al., 2020).

Corrosion Inhibition

  • The synthesis and characterization of heterocyclic benzimidazole derivatives, including their application as corrosion inhibitors for carbon steel in acidic conditions, have been reported. This indicates the potential of N-(3-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide-like compounds in materials science and engineering, particularly in protecting metal surfaces from corrosion (Rouifi et al., 2020).

Heterocyclic Synthesis

  • Research on thioureido-acetamides has highlighted their utility as starting materials for the synthesis of various heterocyclic compounds through one-pot cascade reactions. These studies emphasize the importance of such compounds in developing new pharmaceuticals and materials with specific functional properties (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3OS/c1-16-8-10-17(11-9-16)22-14-27-24(29(22)21-7-3-5-19(26)13-21)31-15-23(30)28-20-6-2-4-18(25)12-20/h2-14H,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQJZXNEYKNZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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